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molecular formula C27H30FN3O B8480948 (4-Benzylpiperidin-1-yl)(6-(4-fluoro-3-methylphenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)methanone

(4-Benzylpiperidin-1-yl)(6-(4-fluoro-3-methylphenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)methanone

Cat. No. B8480948
M. Wt: 431.5 g/mol
InChI Key: CNYUKEOJMWDBRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08288424B2

Procedure details

TBTU (295 mg; 0.92 mmol) and N-methylmorpholine (253 μl; 232 mg; 2.3 mmol) were added to a solution of 6-(4-fluoro-3-methylphenyl)-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride (210 mg; 0.68 mmol) in DMF (1 ml). The reaction mixture was stirred vigorously for 30 min at room temperature and then 4-benzylpiperidine (162 μl; 161 mg; 0.9 mmol) was added. The reaction mixture was stirred for 4 h at room temperature and then poured onto water. The precipitated solid was filtered out and washed with petroleum ether. Yield: 205 mg (72%)
Name
Quantity
295 mg
Type
reactant
Reaction Step One
Quantity
253 μL
Type
reactant
Reaction Step One
Name
6-(4-fluoro-3-methylphenyl)-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
Quantity
210 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
162 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN(C(ON1N=NC2C=CC=CC1=2)=[N+](C)C)C.[B-](F)(F)(F)F.CN1CCOCC1.Cl.[F:31][C:32]1[CH:37]=[CH:36][C:35]([CH:38]2[CH2:43][N:42]3[CH:44]=[C:45]([C:47]([OH:49])=O)[N:46]=[C:41]3[CH2:40][CH2:39]2)=[CH:34][C:33]=1[CH3:50].[CH2:51]([CH:58]1[CH2:63][CH2:62][NH:61][CH2:60][CH2:59]1)[C:52]1[CH:57]=[CH:56][CH:55]=[CH:54][CH:53]=1>CN(C=O)C>[CH2:51]([CH:58]1[CH2:63][CH2:62][N:61]([C:47]([C:45]2[N:46]=[C:41]3[CH2:40][CH2:39][CH:38]([C:35]4[CH:36]=[CH:37][C:32]([F:31])=[C:33]([CH3:50])[CH:34]=4)[CH2:43][N:42]3[CH:44]=2)=[O:49])[CH2:60][CH2:59]1)[C:52]1[CH:57]=[CH:56][CH:55]=[CH:54][CH:53]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
295 mg
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=C2)N=N1.[B-](F)(F)(F)F
Name
Quantity
253 μL
Type
reactant
Smiles
CN1CCOCC1
Name
6-(4-fluoro-3-methylphenyl)-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
Quantity
210 mg
Type
reactant
Smiles
Cl.FC1=C(C=C(C=C1)C1CCC=2N(C1)C=C(N2)C(=O)O)C
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
162 μL
Type
reactant
Smiles
C(C1=CC=CC=C1)C1CCNCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred vigorously for 30 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 4 h at room temperature
Duration
4 h
ADDITION
Type
ADDITION
Details
poured onto water
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered out
WASH
Type
WASH
Details
washed with petroleum ether

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C1=CC=CC=C1)C1CCN(CC1)C(=O)C=1N=C2N(CC(CC2)C2=CC(=C(C=C2)F)C)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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